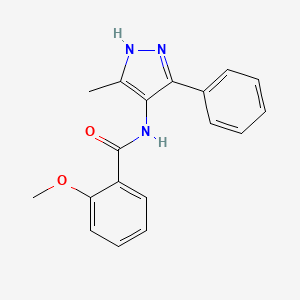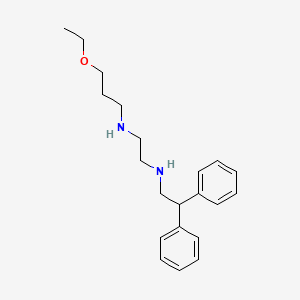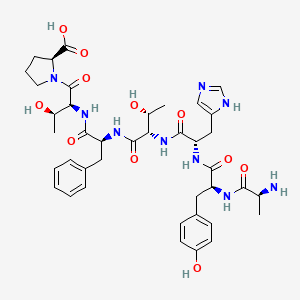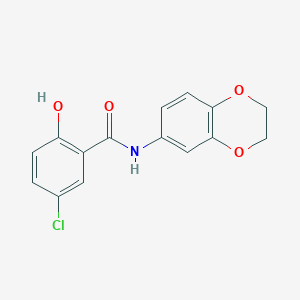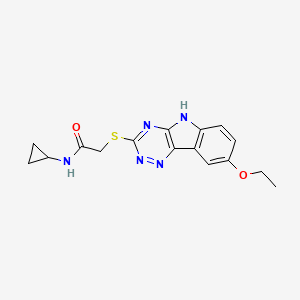![molecular formula C20H22O B12593732 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene CAS No. 613666-96-9](/img/structure/B12593732.png)
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Hex-1-in-1-yl)-2-[methoxy(phenyl)methyl]benzol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren ist die Kupplung eines Hexinylhalogenids mit einem Methoxyphenylmethylbenzolderivat unter palladiumkatalysierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF), um die Kupplungsreaktion zu erleichtern.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Säulenchromatographie und Umkristallisation beinhalten, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(Hex-1-in-1-yl)-2-[methoxy(phenyl)methyl]benzol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch die Alkingruppe in ein Alkan umgewandelt wird.
Substitution: Der Benzolring kann elektrophile aromatische Substitutionsreaktionen mit Reagenzien wie Brom oder Salpetersäure eingehen, was zur Bildung von bromierten oder nitrierten Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium oder Chromtrioxid in Essigsäure.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator in einem Ethanol-Lösungsmittel.
Substitution: Brom in Tetrachlorkohlenstoff oder Salpetersäure in Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkane.
Substitution: Bromierte oder nitrierte Derivate.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hex-1-in-1-yl)-2-[methoxy(phenyl)methyl]benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivität und Interaktionen mit verschiedenen Biomolekülen.
Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Hex-1-in-1-yl)-2-[methoxy(phenyl)methyl]benzol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen beteiligt sind, und somit entzündungshemmende Wirkungen ausüben. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methoxy-4-(1-propyn-1-yl)benzol: Eine strukturell ähnliche Verbindung mit einer Propinylgruppe anstelle einer Hexinylgruppe.
1-Methoxy-4-(1-butyn-1-yl)benzol: Eine weitere ähnliche Verbindung mit einer Butinylgruppe.
Einzigartigkeit
1-(Hex-1-in-1-yl)-2-[methoxy(phenyl)methyl]benzol ist einzigartig durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl einer Hexinylgruppe als auch einer Methoxyphenylmethylgruppe.
Eigenschaften
CAS-Nummer |
613666-96-9 |
|---|---|
Molekularformel |
C20H22O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3 |
InChI-Schlüssel |
QTQNRLCLPYVWOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)

